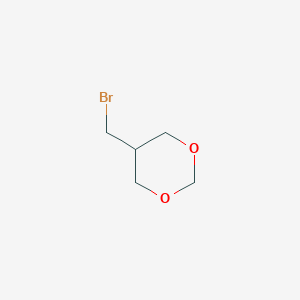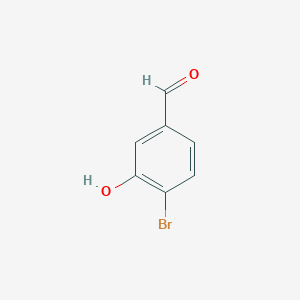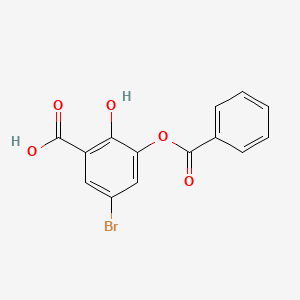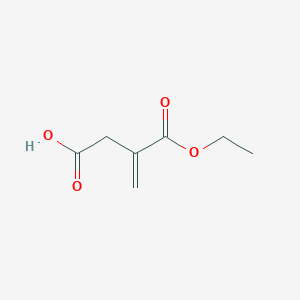
5-(Bromomethyl)-1,3-dioxane
Vue d'ensemble
Description
5-(Bromomethyl)-1,3-dioxane is a chemical compound that is structurally characterized by the presence of a 1,3-dioxane ring substituted with a bromomethyl group. This compound is of interest due to its potential applications in organic synthesis and its conformational properties.
Synthesis Analysis
The synthesis of related bromomethyl-1,3-dioxane derivatives has been explored in various studies. For instance, 2-Aryloxy-5,5'-bis(bromomethyl)-1,3,2-dioxaphosphorinane 2-oxides were synthesized from 2,2'-bis(bromomethyl)-1,3-propanediol and arylphosphorodichloridates in the presence of triethylamine in dry tetrahydrofuran at room temperature . Additionally, cyclisation reactions involving 2-bromomethyl-1,3-dioxacyclohept-5-enes have been studied, leading to the formation of 1-substituted 2,7-dioxabicyclo[3.2.1]-octanes .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been extensively analyzed using NMR spectroscopy and X-ray diffraction. These studies have revealed that molecules of these compounds typically adopt a chair conformation. For example, 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane and its derivatives exhibit chair conformations with various substituents in equatorial or axial orientations . The conformational preferences and interconversion barriers have been calculated using DFT quantum chemical calculations, which are consistent with experimental data .
Chemical Reactions Analysis
The reactivity of bromomethyl-1,3-dioxane derivatives has been explored in the context of their potential as reagents in fine organic synthesis. For example, 5,5-bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane has been identified as a promising reagent for fine organic synthesis and a potential bactericidal compound . The chemical reactions of these compounds are influenced by their conformational dynamics and the orientation of substituents on the dioxane ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are closely related to their molecular structure and conformation. The polarity, polarizability, and conformation of bis-(halogenomethyl)-1,3-dioxanes have been established, with bromomethyl derivatives showing equilibrium between different conformations . The conformational analysis of 5-bromo-5-nitro-1,3-dioxane has also been performed, revealing the global minimum on the potential energy surface and the transition states for conformational transformations .
Applications De Recherche Scientifique
Conformational Analysis
Research has extensively focused on the conformational analysis of 5-(Bromomethyl)-1,3-dioxane and its derivatives. These studies have utilized methods like NMR spectroscopy and X-ray analysis to explore the structure and conformation of these molecules. For instance, the structure of 5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane was investigated to determine its molecular conformation, which exists in a chair conformation with an equatorial phenyl group (Khazhiev et al., 2018). Similarly, the structure of 5,5-bis(bromomethyl)-2-(4-methoxyphenyl)-1,3-dioxane was studied, revealing a chair conformation with equatorial orientation of the methoxyphenyl substituent (Khazhiev et al., 2018).
Potential Bactericidal Compound
5,5-Bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane, a derivative of this compound, has been identified as a promising reagent for fine organic synthesis and a potential bactericidal compound. This compound, too, adopts a chair conformation with equatorial orientation of aromatic substituents (Khazhiev et al., 2021).
Analytical Chemistry Applications
This compound and its variants have been used in analytical chemistry. For example, the analysis of 5-bromo-5-nitro-1,3-dioxane in cosmetics was explored, highlighting its importance in the cosmetic industry for its antimicrobial properties (Matissek, 1983).
Diels-Alder Adducts
The compound has also been used in the preparation of Diels-Alder adducts. 4,5-Dimethylene-1,2-dioxane, derived from 4,5-bis(bromomethyl)-1,2-dioxacylohexa-4-en, was used in Diels-Alder additions, demonstrating its application in organic synthesis (Atasoy & Karaböcek, 1992).
Salt Effects on Conformational Behavior
The effects of salts on the conformational behavior of 5-substituted 1,3-dioxanes, which include derivatives of this compound, were studied to increase the understanding of biomolecular properties in vivo. This research contributes to our understanding of molecular recognition and physiological events (Juaristi et al., 2003).
Synthesis and N-Alkylation
The compound 5-Bromomethyl-5-methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane, related to this compound, was synthesized and studied for its potential in N-alkylation, further showing its relevance in organic synthesis (Wakita et al., 1990).
Mécanisme D'action
Target of Action
Bromomethyl compounds are generally known to be reactive and can interact with various biological targets .
Mode of Action
Bromomethyl compounds are often used as alkylating reagents, introducing an enone fragment into the structure of a complex molecule . The bromomethyl group can participate in nucleophilic substitution reactions, which could potentially lead to changes in the target molecule .
Biochemical Pathways
Bromomethyl compounds are known to be involved in various chemical reactions, which could potentially affect multiple biochemical pathways .
Pharmacokinetics
The bromomethyl group’s reactivity suggests that it may undergo various transformations in the body .
Result of Action
The compound’s potential to act as an alkylating agent suggests that it could modify the structure and function of various biomolecules .
Action Environment
The action, efficacy, and stability of 5-(Bromomethyl)-1,3-dioxane can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the pH and temperature of its environment . Additionally, the presence of other reactive species could potentially influence the compound’s behavior .
Propriétés
IUPAC Name |
5-(bromomethyl)-1,3-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c6-1-5-2-7-4-8-3-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJCGBADHDOYBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COCO1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60568696 | |
| Record name | 5-(Bromomethyl)-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61728-99-2 | |
| Record name | 5-(Bromomethyl)-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-[Benzyl(phenyl)amino]acetic acid](/img/structure/B1283363.png)

